4-(2,2-Difluoroethyl)piperidine-4-carboxylic acid

Catalog No.
S13808183
CAS No.
M.F
C8H13F2NO2
M. Wt
193.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,2-Difluoroethyl)piperidine-4-carboxylic acid

Product Name

4-(2,2-Difluoroethyl)piperidine-4-carboxylic acid

IUPAC Name

4-(2,2-difluoroethyl)piperidine-4-carboxylic acid

Molecular Formula

C8H13F2NO2

Molecular Weight

193.19 g/mol

InChI

InChI=1S/C8H13F2NO2/c9-6(10)5-8(7(12)13)1-3-11-4-2-8/h6,11H,1-5H2,(H,12,13)

InChI Key

BLLRLKTWXDJPFX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC(F)F)C(=O)O

4-(2,2-Difluoroethyl)piperidine-4-carboxylic acid is a chemical compound belonging to the piperidine family, characterized by the presence of a difluoroethyl substituent and a carboxylic acid functional group. Its molecular formula is C8H10F2NO2C_8H_{10}F_2NO_2, and it has a molecular weight of approximately 195.17 g/mol. This compound is notable for its unique structural features that include a piperidine ring substituted at the 4-position with a carboxylic acid and at the 2-position with a difluoroethyl group, making it of interest in various chemical and biological applications.

, including:

  • Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions, potentially altering its reactivity and biological activity.
  • Ester Hydrolysis: If esterified, the compound can undergo hydrolysis to regenerate the carboxylic acid.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and hydrochloric acid or sodium hydroxide for hydrolysis.

The synthesis of 4-(2,2-Difluoroethyl)piperidine-4-carboxylic acid typically involves several steps:

  • Formation of Piperidine: The synthesis begins with the reaction of piperidine with 2,2-difluoroethyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
  • Carboxylation: The resulting compound undergoes carboxylation using carbon dioxide under high pressure to introduce the carboxylic acid group.
  • Purification: The final product is purified through crystallization or chromatography techniques to obtain high purity.

Industrial methods may employ continuous flow reactors for large-scale synthesis to optimize yield and purity.

4-(2,2-Difluoroethyl)piperidine-4-carboxylic acid has potential applications in medicinal chemistry due to its structural characteristics. It may serve as a building block for synthesizing pharmaceuticals, particularly those targeting neurological disorders or cancer therapies. Additionally, it could be useful in developing agrochemicals or other specialty chemicals where fluorinated compounds are advantageous due to their unique properties.

Several compounds share structural similarities with 4-(2,2-Difluoroethyl)piperidine-4-carboxylic acid. Here are some examples:

Compound NameStructural FeaturesUnique Aspects
Piperidine-4-carboxylic acidLacks difluoroethyl groupSimpler structure; used in various synthetic applications
1-(2,2-Difluoroethyl)piperidine-4-carboxylic acidContains difluoroethyl group but different positioningMay exhibit different reactivity due to position
4-(Methylamino)piperidine-4-carboxylic acidContains methylamino groupUnique due to presence of both methylamino and carboxylic acid groups
1-(Difluoromethyl)piperidine-4-carboxylic acidContains difluoromethyl groupDifferent fluorinated substituent impacts properties

Uniqueness

The uniqueness of 4-(2,2-Difluoroethyl)piperidine-4-carboxylic acid lies in its specific combination of a difluoroethyl substituent and a carboxylic acid group on the piperidine ring. This combination may impart distinct chemical reactivity and biological activity compared to similar compounds lacking one or both functional groups. Its potential applications in medicinal chemistry further highlight its significance within this class of compounds.

XLogP3

-1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

193.09143498 g/mol

Monoisotopic Mass

193.09143498 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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